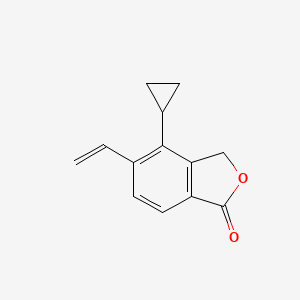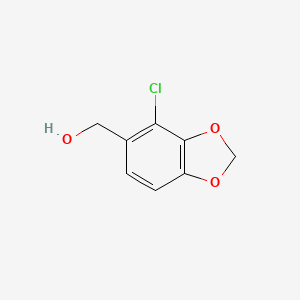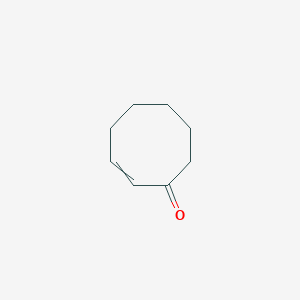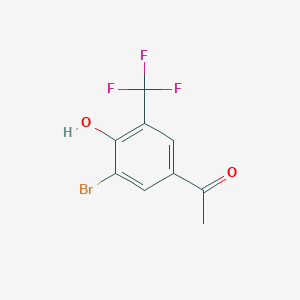
1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone typically involves the reaction of indole derivatives with acetylating agents under controlled conditions. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride can convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-Acetylindole: Lacks the dimethyl groups, leading to different chemical properties.
3,3-Dimethylindole: Does not have the acetyl group, affecting its reactivity.
5-Hydroxyindole: Contains a hydroxyl group at a different position, altering its biological activity.
Uniqueness
1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone is unique due to the presence of both acetyl and dimethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone |
InChI |
InChI=1S/C12H15NO2/c1-8(14)13-7-12(2,3)10-6-9(15)4-5-11(10)13/h4-6,15H,7H2,1-3H3 |
InChI Key |
AFBOHIVNJUEYQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C2=C1C=CC(=C2)O)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Benzo[1,3]dioxol-5-yl)-5-benzylsulfanyl-[1,3,4]oxadiazole](/img/structure/B8621267.png)

![1'-[6-(Pyridin-3-yl)pyridazin-3-yl]-1,4'-bipiperidine](/img/structure/B8621291.png)







![Phenyl{(2S)-4-[(1R)-1-phenylethyl]morpholin-2-yl}methanone](/img/structure/B8621366.png)

![trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde](/img/structure/B8621373.png)

